2-Chloro-5-(2-fluorophenyl)pyrimidine
Overview
Description
2-Chloro-5-(2-fluorophenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory activities
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to influence several biochemical pathways, particularly those involved in inflammation .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(2-fluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of various kinases, including protein kinase Cθ and aurora kinases . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications, as kinase inhibitors are often used in the treatment of cancer and other diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of inflammatory responses . Additionally, this compound has been found to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity . This inhibition can lead to the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are critical for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of monitoring the temporal effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, the compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(2-fluorophenyl)pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol or toluene. The reaction is carried out at elevated temperatures, usually around 90-100°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Scientific Research Applications
2-Chloro-5-(2-fluorophenyl)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.
Uniqueness
2-Chloro-5-(2-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the phenyl group. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDGOABMVTBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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